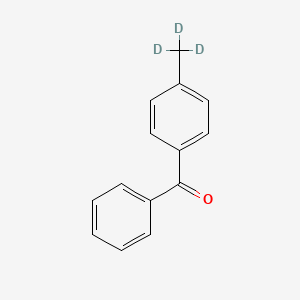
4-Methylbenzophenone-d3
描述
4-Methylbenzophenone-d3 is a deuterated derivative of 4-methylbenzophenone, a compound widely used in various scientific and industrial applications. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in isotopic labeling studies. The molecular formula of this compound is C14H9D3O, and it has a molecular weight of 200.27 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Benzoyl Chloride Toluene Method: This method involves the reaction of benzoyl chloride with toluene in the presence of aluminum chloride as a catalyst.
Benzoic Acid Toluene Method: This method uses benzoic acid and toluene with phosgene and Fe3O4 as a catalyst.
Benzoyl Chloride Grignard Reagent Method: This method involves the reaction of benzoyl chloride with phenylmagnesium bromide (PhMgBr) at low temperatures, with a yield of 89%.
Benzene, Toluene, and Phosgene Method: This method uses a combination of benzene, toluene, and phosgene with aluminum chloride as a catalyst.
Trichloromethylbenzene Toluene Method: This method involves the reaction of trichloromethylbenzene with toluene in the presence of aluminum chloride and dichloroethane as a solvent.
Industrial Production Methods
The industrial production of 4-Methylbenzophenone-d3 typically involves large-scale synthesis using the above-mentioned methods, with a focus on optimizing yield and purity. The use of deuterated reagents is crucial for obtaining the deuterated product.
化学反应分析
Types of Reactions
Oxidation: 4-Methylbenzophenone-d3 can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学研究应用
4-Methylbenzophenone-d3 is used extensively in scientific research due to its unique properties:
Industry: It is used in
生物活性
4-Methylbenzophenone-d3 is a deuterated derivative of 4-methylbenzophenone, a compound known for its applications in various fields, including cosmetics and materials science. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
This compound has the chemical formula C14H12O and a molecular weight of 212.24 g/mol. It is characterized by the presence of two aromatic rings connected by a carbonyl group, which contributes to its biological interactions.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The following mechanisms have been identified:
Toxicological Profile
The European Food Safety Authority (EFSA) has evaluated the safety of 4-methylbenzophenone, particularly regarding its migration from packaging into food products. While it is not classified as genotoxic, there are concerns about its potential carcinogenic effects based on structural analogies with benzophenone . Further research is needed to fully understand its toxicological profile and long-term effects on human health.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzophenone derivatives, providing insights into the potential effects of this compound:
- Acetylcholinesterase Inhibition :
- Anti-inflammatory Activity :
- Environmental Impact :
Table 1: Biological Activities of Benzophenone Derivatives
| Compound | Activity Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| 4-Methylbenzophenone | AChE Inhibition | 2.7 | Strong inhibitor; potential for AD therapy |
| Benzophenone Derivative A | Anti-inflammatory | N/A | Significant reduction in ear edema |
| Benzophenone Derivative B | Environmental Persistence | N/A | Persistent in microbial degradation |
Table 2: Toxicological Assessment
| Compound | Genotoxicity | Carcinogenic Potential | EFSA Classification |
|---|---|---|---|
| 4-Methylbenzophenone | No | Likely | Requires further study |
属性
IUPAC Name |
phenyl-[4-(trideuteriomethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPWZZHELZEVPO-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858015 | |
| Record name | [4-(~2~H_3_)Methylphenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109339-64-2 | |
| Record name | [4-(~2~H_3_)Methylphenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














